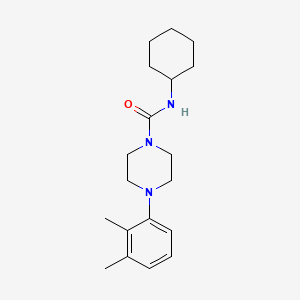
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide (CP-154,526) is a selective antagonist of the corticotropin-releasing factor (CRF) receptor type 1. It has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression.
Mécanisme D'action
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide exerts its effects by selectively blocking the CRF receptor type 1. This receptor is involved in the regulation of the HPA axis, which is responsible for the body's response to stress. By blocking this receptor, N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide reduces the release of stress hormones such as cortisol, which can have a calming effect on the body.
Biochemical and Physiological Effects
Studies have shown that N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide can reduce anxiety and depression-like behaviors in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to reduce the release of stress hormones such as cortisol in response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is its selectivity for the CRF receptor type 1, which reduces the potential for off-target effects. However, one limitation of N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is its relatively short half-life, which can make dosing and administration more challenging.
Orientations Futures
For research on N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide include investigating its potential use in the treatment of other stress-related disorders such as post-traumatic stress disorder (PTSD). In addition, further studies are needed to better understand the long-term effects of N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide on the HPA axis and other physiological systems. Finally, the development of more potent and longer-lasting CRF receptor type 1 antagonists may provide new therapeutic options for stress-related disorders.
Méthodes De Synthèse
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic compound that can be prepared by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dimethylthiazole-5-carboxylic acid with cyclopentylamine to form the corresponding amide. Subsequent reactions involve the use of reagents such as thionyl chloride, sodium hydride, and acetic anhydride to produce the final product.
Applications De Recherche Scientifique
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. It has also been investigated for its potential use in the treatment of addiction, as well as for its effects on the hypothalamic-pituitary-adrenal (HPA) axis.
Propriétés
IUPAC Name |
N-cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-7-10(15-8(2)12-7)11(14)13-9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWMGKLNYSKOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~5~-Cyclopentyl-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5723348.png)
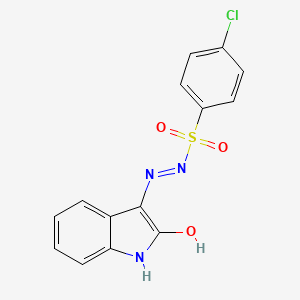
![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5723362.png)
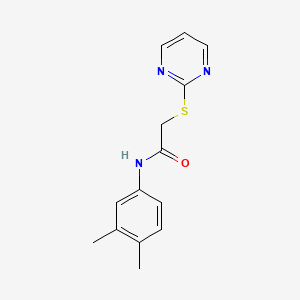
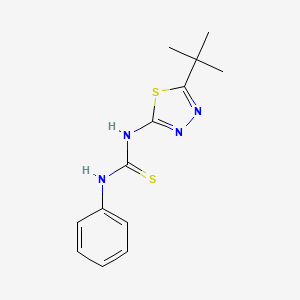
![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)

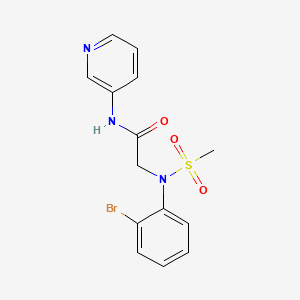
![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)

